Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327240
InChI: InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H6F2N2O2
Molecular Weight: 212.15 g/mol

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18327240

Molecular Formula: C9H6F2N2O2

Molecular Weight: 212.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate -

Specification

Molecular Formula C9H6F2N2O2
Molecular Weight 212.15 g/mol
IUPAC Name methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)
Standard InChI Key RCXZSWHWZBTFGU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=CC(=C(C=C2N1)F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate is characterized by a planar benzimidazole ring system. Key features include:

  • Fluorine substituents: The 5- and 6-positions of the benzimidazole ring are fluorinated, enhancing electron-withdrawing effects and influencing intermolecular interactions .

  • Carboxylate ester: The methyl ester at position 2 introduces polarity and serves as a modifiable functional group for further derivatization .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC9H6F2N2O2\text{C}_9\text{H}_6\text{F}_2\text{N}_2\text{O}_2
Molecular Weight212.15 g/mol
IUPAC NameMethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate
SMILESCOC(=O)C1=NC2=C(N1)C=C(F)C(F)=C2
InChI KeyRCXZSWHWZBTFGU-UHFFFAOYSA-N

The compound’s crystalline structure and electronic properties remain understudied, though analogous fluorinated benzimidazoles exhibit enhanced thermal stability and solubility in polar solvents .

CompoundBiological ActivityFluorination Impact
Methyl 5,6-difluoro-1H-benzimidazole-2-carboxylatePredicted kinase inhibitionEnhanced metabolic stability
Methyl 1-methyl-1H-benzimidazole-6-carboxylateModerate anticancer activityReduced electron-withdrawing effects
5,6-Dichloro-1H-benzimidazole-2-carboxylic acidAntitubercular activityIncreased hydrophobicity

Computational and Structural Insights

Density functional theory (DFT) studies on related benzimidazoles reveal:

  • Electron-deficient aromatic system: Fluorine atoms reduce electron density, favoring interactions with electrophilic biological targets .

  • Conformational flexibility: The methyl carboxylate group adopts orientations that influence molecular recognition .

X-ray crystallography of similar compounds shows twisted conformations between the benzimidazole and substituent rings, with dihedral angles near 84° . These structural features may optimize binding to protein active sites.

Applications in Medicinal Chemistry

Methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate serves as a precursor for:

  • Prodrug development: The ester group can be hydrolyzed to a carboxylic acid for enhanced bioavailability .

  • Targeted therapeutics: Fluorination improves blood-brain barrier penetration, making it suitable for neuropharmaceuticals .

Industrial and Regulatory Considerations

The compound is classified as "For research use only" (Vulcanchem, 2024). Scalable synthesis remains a challenge due to the need for high-purity fluorinated intermediates . Regulatory hurdles include potential toxicity associated with fluorinated aromatic compounds, necessitating detailed pharmacokinetic studies .

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